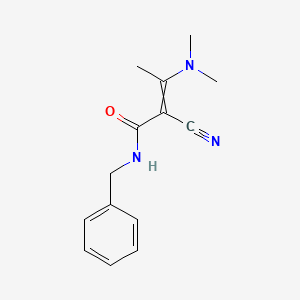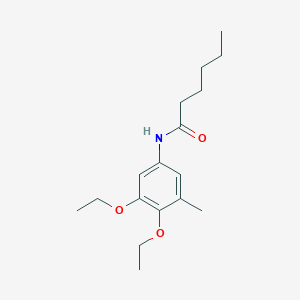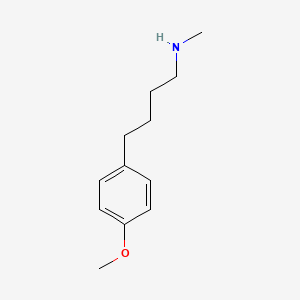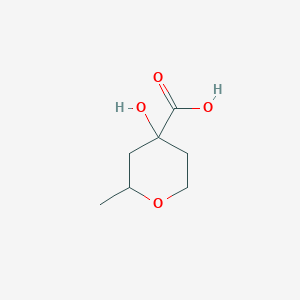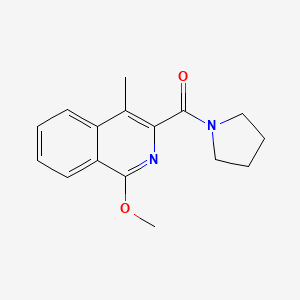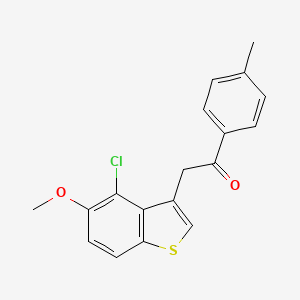
Dichloro(methanesulfonyl)methanesulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(methanesulfonyl)methanesulfinyl chloride: is an organosulfur compound characterized by the presence of both sulfonyl and sulfinyl functional groups. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Chlorination of Methanesulfonic Acid: : One common method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction proceeds as follows:
- :
Methanesulfonic Acid + Thionyl Chloride: CH3SO3H+SOCl2→CH3SO2Cl+SO2+HCl
:Methanesulfonic Acid + Phosgene: CH3SO3H+COCl2→CH3SO2Cl+CO2+HCl
-
Chlorination of Dimethyl Disulfide: : Another method involves the chlorination of dimethyl disulfide in the presence of water .
Industrial Production Methods
Industrial production typically involves large-scale chlorination processes using methanesulfonic acid and thionyl chloride due to the efficiency and cost-effectiveness of these reagents.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Dichloro(methanesulfonyl)methanesulfinyl chloride undergoes substitution reactions with alcohols to form methanesulfonates.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Elimination Reactions: Methanesulfonates formed from this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Alcohols: React with this compound in the presence of a base to form methanesulfonates.
Lewis Acids: Facilitate rearrangement reactions such as the Beckmann rearrangement.
Major Products
Methanesulfonates: Formed from the reaction with alcohols.
Alkenes: Formed from elimination reactions of methanesulfonates.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Methanesulfonates: Used as intermediates in various organic synthesis reactions, including substitution and elimination reactions.
Biology and Medicine
Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds due to its reactivity and ability to introduce sulfonyl groups into molecules.
Industry
Mecanismo De Acción
The mechanism of action of dichloro(methanesulfonyl)methanesulfinyl chloride involves its high electrophilicity, which allows it to react readily with nucleophiles such as alcohols and amines. The formation of methanesulfonates from alcohols is believed to proceed via an E1cb elimination mechanism, generating a highly reactive sulfene intermediate that subsequently reacts with the alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the additional chlorine atoms.
Methanesulfonic Acid: The parent compound from which dichloro(methanesulfonyl)methanesulfinyl chloride is derived.
Uniqueness
This compound is unique due to its dual sulfonyl and sulfinyl functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to form highly reactive intermediates such as sulfene distinguishes it from other similar compounds .
Propiedades
Número CAS |
89986-82-3 |
|---|---|
Fórmula molecular |
C2H3Cl3O3S2 |
Peso molecular |
245.5 g/mol |
Nombre IUPAC |
dichloro(methylsulfonyl)methanesulfinyl chloride |
InChI |
InChI=1S/C2H3Cl3O3S2/c1-10(7,8)2(3,4)9(5)6/h1H3 |
Clave InChI |
WSBDNBOGFWGEGP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(S(=O)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)

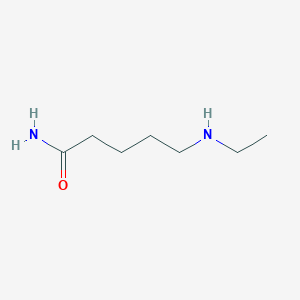
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)


